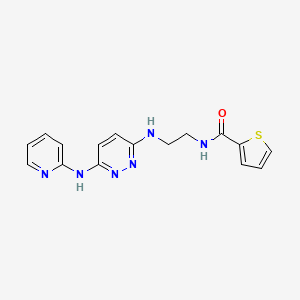

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Description

N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with pyridin-2-ylamino and ethylamino-thiophene carboxamide groups. Pyridazine derivatives are known for their role in modulating enzymatic activity, particularly in kinase targets like Bruton’s tyrosine kinase (BTK) .

Properties

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-16(12-4-3-11-24-12)19-10-9-18-14-6-7-15(22-21-14)20-13-5-1-2-8-17-13/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPASACZCCLWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and sulfur.

Coupling Reactions: The final step involves coupling the pyridazine, pyridine, and thiophene rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazine/Pyridine Moieties

Compound 6p (N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide)

- Structural Similarities : Shares a thiophene carboxamide backbone and pyridin-2-yl group.

- Key Differences : Incorporates a tert-butylphenyl group and lacks the pyridazine core.

Patent Compounds (e.g., N-(3-Cyano-4-(pyridin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid)

- Structural Similarities: Pyridin-2-ylamino group and acetamide linkage.

- Key Differences: Quinoline core and tetrahydrofuran-3-yloxy substituent.

- Implications: The quinoline scaffold may confer stronger π-π stacking interactions in binding pockets, while the tetrahydrofuran group could enhance solubility .

1,4-Dihydropyridines (AZ331 and AZ257)**

- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.

- AZ257 : Bromophenyl-substituted analog of AZ331.

- Comparison: Parameter AZ331 AZ257 Target Compound Core Structure 1,4-Dihydropyridine 1,4-Dihydropyridine Pyridazine Key Substituents 4-Methoxyphenylthio, methoxy 4-Bromophenylthio, methoxy Pyridin-2-ylamino, thiophene carboxamide Solubility* Moderate (methoxy enhances) Low (bromine reduces) Likely low (pyridazine hydrophobicity) Bioactivity** Calcium channel modulation Enhanced cytotoxicity Kinase inhibition (inferred) Solubility inferred from substituent polarity. *AZ331/AZ257 data from dihydropyridine studies .

BTK Inhibitors (e.g., Ibrutinib, CGI-1746)**

- Ibrutinib : Features a pyrazolo[3,4-d]pyrimidine core.

- CGI-1746 : Contains a benzamide and morpholine group.

- Comparison: Parameter Ibrutinib CGI-1746 Target Compound Core Structure Pyrazolo[3,4-d]pyrimidine Benzamide-pyrazine Pyridazine-thiophene Target Affinity (IC50) 0.5 nM (BTK) 0.3 nM (BTK) Unknown Solubility Low (logP ~3.5) Moderate (morpholine enhances) Likely low Clinical Use Approved for B-cell malignancies Preclinical Research stage BTK inhibitors highlight the importance of heterocyclic cores in kinase binding; the target compound’s pyridazine may offer unique selectivity .

Key Research Findings and Implications

- Substituent Effects :

- Core Heterocycles :

- Pyridazine vs. Pyrimidine: Pyridazine’s nitrogen arrangement may alter hydrogen-bonding patterns in enzymatic pockets compared to pyrimidine-based inhibitors like ibrutinib .

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Pyridazine and Pyridine Rings : These aromatic systems are known for their ability to interact with various biological targets, particularly enzymes and receptors.

- Thiophene Moiety : This heterocyclic component enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

- Carboxamide Functional Group : This group is often associated with increased binding affinity to biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 360.41 g/mol.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Many pyridazine derivatives act as inhibitors of various kinases involved in cancer progression. For example, studies have shown that pyridazine-based compounds can inhibit Aurora-A kinase, which is crucial for cell division and proliferation in cancer cells.

- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's ability to disrupt bacterial cell membranes, leading to antibacterial effects .

- Enzyme Inhibition : The compound may interact with specific enzymes through hydrogen bonding and π–π interactions, which are critical for its inhibitory activity against certain biological targets.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Inhibitor of Aurora-A kinase |

| 4-Aminoquinoline | Quinolines with amino groups | Antimalarial properties | Well-studied in drug development |

| N-(2-(4-fluorophenyl)-1,3-thiazol-2-amino)acetamide | Thiazole ring system | Antimicrobial activity | High selectivity for bacterial targets |

Case Studies and Research Findings

- Kinase Inhibition : A study evaluated the inhibitory effects of various pyridazine derivatives on Aurora-A kinase. The results indicated that specific substitutions on the pyridazine ring significantly enhanced potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

- Antimicrobial Activity : Another research effort focused on synthesizing thiophene-containing compounds and assessing their antibacterial properties. The findings revealed that modifications to the thiophene structure could lead to enhanced antimicrobial efficacy against resistant bacterial strains.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes. These studies indicated favorable interactions, supporting further investigation into its potential as a therapeutic agent .

Q & A

Q. Key Optimization Parameters :

- Stoichiometric ratios (amine:carbonyl chloride = 1:1.2) to minimize unreacted starting material.

- Exclusion of moisture to prevent hydrolysis of the carboxamide group .

Basic: Which analytical techniques are essential for structural and purity characterization?

A multi-technique approach ensures accurate characterization:

Q. Common Pitfalls :

- Split NMR peaks due to rotational isomerism: Use variable-temperature NMR (25–60°C) to resolve .

- LC-MS adducts: Include formic acid in mobile phase to suppress sodium adducts .

Advanced: How can structure-activity relationship (SAR) studies optimize biological efficacy?

Q. Methodological Framework :

- Pyridazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to enhance binding to kinase ATP pockets, as seen in analogous pyridazine inhibitors (IC50 improvement from 120 nM to 45 nM) .

- Linker Optimization : Replace ethylenediamine with a piperazine spacer to reduce conformational flexibility, improving selectivity (tested via molecular dynamics simulations) .

- Carboxamide Bioisosteres : Replace thiophene-2-carboxamide with benzothiophene to assess metabolic stability in liver microsomes (t½ > 60 min) .

Q. Validation :

- Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., PDB: 4R3Q) to predict binding modes .

- Validate with in vitro kinase inhibition assays (e.g., EGFR-TK inhibition at 1–10 μM concentrations) .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Root Causes and Solutions :

- Assay Variability : Standardize protocols using CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .

- Purity Discrepancies : Reanalyze batches via LC-MS; impurities >0.5% can skew IC50 values by 2–3 fold .

- Cell Line Heterogeneity : Cross-test in isogenic cell lines (e.g., NCI-60 panel) to isolate genetic factors (e.g., EGFR overexpression) .

Q. Data Reconciliation :

- Meta-analysis of dose-response curves (GraphPad Prism) with Hill slope calculations to distinguish efficacy differences from experimental noise .

Advanced: What methodologies assess pharmacokinetic properties in preclinical models?

Q. Key Parameters and Techniques :

- Solubility : Shake-flask method in PBS (pH 7.4); logP >3 may require cyclodextrin complexation (e.g., 20% HP-β-CD) .

- Plasma Stability : Incubate with rat plasma (37°C, 1 hr); quantify via LC-MS/MS (LLOQ = 1 ng/mL) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Luciferin-IPA) .

Q. In Vivo Translation :

- Allometric scaling from murine models (e.g., IV/PO dosing in BALB/c mice) using nonlinear mixed-effects modeling (NONMEM) to predict human clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.